molecular formula C14H10ClN3OS B2457800 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 860788-76-7

1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2457800
CAS No.: 860788-76-7
M. Wt: 303.76
InChI Key: UULQZTTUHYJUQI-UHFFFAOYSA-N
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Description

1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with a pyrimidine and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 1-[4-(3-carboxy-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-methanol.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-yl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-9-7-12(13-11(15)4-6-20-13)17-14(16-9)18-5-2-3-10(18)8-19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULQZTTUHYJUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2C=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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